MC-VA-Pab-mmad

Description

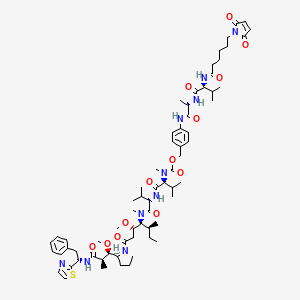

Structure

2D Structure

Properties

Molecular Formula |

C67H98N10O13S |

|---|---|

Molecular Weight |

1283.6 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C67H98N10O13S/c1-15-43(8)59(51(88-13)38-55(81)76-35-22-25-50(76)60(89-14)44(9)61(82)71-49(65-68-33-36-91-65)37-46-23-18-16-19-24-46)74(11)66(86)57(41(4)5)73-64(85)58(42(6)7)75(12)67(87)90-39-47-27-29-48(30-28-47)70-62(83)45(10)69-63(84)56(40(2)3)72-52(78)26-20-17-21-34-77-53(79)31-32-54(77)80/h16,18-19,23-24,27-33,36,40-45,49-51,56-60H,15,17,20-22,25-26,34-35,37-39H2,1-14H3,(H,69,84)(H,70,83)(H,71,82)(H,72,78)(H,73,85)/t43-,44+,45-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1 |

InChI Key |

HZLLQPNHFISVSB-UWTFFPBESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Mc Va Pab Mmad Within the Context of Adcs

Structural Dissection of the MC-VA-Pab-MMAD Drug-Linker Moiety

The Maleimidocaproyl (MC) Moiety: Role in Thiol-Specific Bioconjugation to Antibodies

The Maleimidocaproyl (MC) group serves as the conjugation point for attaching the drug-linker to the monoclonal antibody. This moiety contains a maleimide (B117702) group, which is highly reactive towards sulfhydryl (thiol) groups present in the cysteine residues of the antibody. This reaction, a Michael addition, forms a stable covalent thioether bond, securely linking the drug payload to the antibody. The caproyl portion of the MC moiety acts as a spacer, providing distance between the antibody and the rest of the linker to potentially reduce steric hindrance and allow for efficient interaction of the other linker components with their respective targets.

The Valine-Alanine (VA) Dipeptide Linker: Design as a Cathepsin B-Sensitive Cleavage Motif for Intracellular Release

The Valine-Alanine (VA) dipeptide is a key component of the cleavable linker system. This particular amino acid sequence is designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of Cathepsin B lead to the enzymatic cleavage of the amide bond between the alanine (B10760859) and the subsequent p-aminobenzyloxycarbonyl (PAB) spacer. This targeted cleavage is a critical step in the intracellular release of the cytotoxic payload. The stability of the VA linker in the bloodstream is a significant advantage, minimizing premature drug release and off-target toxicity.

The p-Aminobenzyloxycarbonyl (PAB) Spacer: Mechanism of Self-Immolative Payload Liberation

The p-Aminobenzyloxycarbonyl (PAB) group functions as a self-immolative spacer. Following the Cathepsin B-mediated cleavage of the VA dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the MMAD (B1677348) payload in its unmodified, active form, along with the formation of p-aminobenzyl alcohol and carbon dioxide. This self-immolative mechanism is crucial as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity.

The Monomethyl Dolastatin 10 (MMAD) Payload: Classification as a Microtubule Inhibitor

Monomethyl auristatin D (MMAD) is a potent synthetic analog of the natural product dolastatin 10. medchemexpress.com It is classified as a microtubule inhibitor. medchemexpress.com Upon its release within the cancer cell, MMAD binds to tubulin, a protein essential for the formation of microtubules. By disrupting microtubule polymerization, MMAD effectively inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). medchemexpress.comnih.gov The high potency of MMAD allows for effective cancer cell killing even at low concentrations, a desirable characteristic for ADC payloads. cfmot.de

Rationale for Cleavable Drug-Linker System Design in Targeted Therapeutics

The design of the drug-linker system is a critical determinant of an ADC's efficacy and safety. Cleavable linkers, such as the MC-VA-Pab system, are engineered to be stable in the systemic circulation but are susceptible to cleavage under specific conditions found within the target tumor cell.

Advantages of Protease-Cleavable Linkers in Facilitating Intracellular Payload Release Dynamics

Protease-cleavable linkers offer several advantages in the design of ADCs. Their stability in the bloodstream minimizes the premature release of the highly potent cytotoxic payload, thereby reducing systemic toxicity. medchemexpress.com The reliance on specific proteases that are highly active within the lysosomal compartment of cancer cells ensures that the drug is released predominantly at the site of action. This targeted release mechanism enhances the therapeutic window of the ADC, maximizing its anti-tumor activity while minimizing damage to healthy tissues. Furthermore, the intracellular release of the payload can lead to a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not have internalized the ADC, thereby amplifying the therapeutic effect.

| Component | Function | Mechanism of Action |

| Maleimidocaproyl (MC) | Antibody Conjugation | Michael addition reaction with cysteine thiols on the antibody. |

| Valine-Alanine (VA) | Intracellular Cleavage | Enzymatic cleavage by Cathepsin B in the lysosome. |

| p-Aminobenzyloxycarbonyl (PAB) | Self-Immolative Spacer | Spontaneous 1,6-elimination following VA cleavage to release the payload. |

| Monomethyl Auristatin D (MMAD) | Cytotoxic Payload | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. |

The Functional Significance of Self-Immolative Spacers for Efficient Cytotoxin Decoupling

The self-immolative spacer is a critical innovation in ADC design, ensuring that the cytotoxic payload is released in its native, most active form. mdpi.com The p-aminobenzyl (Pab) carbamate (B1207046) spacer within the this compound construct exemplifies this principle. unirioja.es Its function is to create a stable link between the cleavable dipeptide and the drug payload, which then rapidly dissociates upon a specific triggering event.

The primary trigger for the self-immolation process is the enzymatic cleavage of the amide bond linking the valine-alanine dipeptide to the p-aminobenzyl moiety. This cleavage, which occurs predominantly within the lysosomal compartment of a target cancer cell, exposes a free aniline (B41778) nitrogen.

This newly formed aniline initiates a spontaneous and irreversible electronic cascade. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, prompting a 1,6-elimination reaction. This process results in the fragmentation of the spacer, releasing the mmad payload, carbon dioxide, and aza-quinone methide. mdpi.com The key advantage of this mechanism is its traceless nature; no part of the linker remains attached to the drug, which is crucial for preserving the payload's pharmacological activity. nih.gov

The table below outlines the sequential steps involved in the drug release mechanism facilitated by the Pab self-immolative spacer.

| Step | Event | Location | Outcome |

| 1 | ADC Internalization | Target Cell | ADC enters the cell via receptor-mediated endocytosis. |

| 2 | Lysosomal Trafficking | Lysosome | ADC is transported to the lysosome. |

| 3 | Enzymatic Cleavage | Lysosome | Cathepsin B cleaves the Val-Ala linker, exposing the aniline group on the Pab spacer. |

| 4 | Self-Immolation | Lysosome | Spontaneous 1,6-elimination of the Pab spacer is triggered. |

| 5 | Payload Release | Cytosol | Unmodified mmad is released into the cell, along with CO2 and aza-quinone methide. |

Bioconjugation Strategies and Synthetic Methodologies Employing Mc Va Pab Mmad

Cysteine-Directed Conjugation of MC-VC-Pab-MMAF through Maleimide (B117702) Chemistry

The maleimide group on the MC-VC-Pab-MMAF linker is specifically designed to react with the thiol (-SH) group of cysteine residues on the antibody. This reaction, a Michael addition, forms a stable thioether bond, covalently linking the drug payload to the antibody. Cysteine-directed conjugation is a favored approach due to the relatively low abundance and high nucleophilicity of free thiols in antibodies compared to other reactive groups like amines, allowing for more controlled conjugation.

The most established method for cysteine-directed conjugation involves the partial reduction of the interchain disulfide bonds within the antibody's hinge region. Human IgG1 antibodies, for instance, possess four of these interchain disulfide bonds. wipo.int

The process typically involves the following steps:

Partial Reduction: The antibody is treated with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The conditions are optimized to selectively cleave the more accessible interchain disulfide bonds while leaving the intramolecular disulfide bonds, which are crucial for antibody structure, intact. This process generates up to eight reactive free cysteine thiol groups. cellmosaic.com

Alkylation: The reduced antibody is then reacted with the maleimide-functionalized drug-linker, MC-VC-Pab-MMAF. The maleimide group undergoes a Michael addition reaction with the newly generated thiol groups, forming a stable covalent bond.

This non-site-specific approach results in a heterogeneous mixture of ADC molecules with a varying number of attached drug-linkers. medchemexpress.com The resulting population can include antibodies with zero, two, four, six, or eight drug molecules conjugated, leading to a distribution of Drug-to-Antibody Ratios (DARs). medchemexpress.com This heterogeneity can impact the ADC's pharmacokinetic profile and therapeutic index.

To overcome the heterogeneity associated with non-site-specific methods, several site-specific conjugation strategies have been developed. These techniques aim to produce a uniform population of ADCs with a precise DAR, typically 2 or 4, leading to improved consistency and potentially a wider therapeutic window.

The key advantages of this method include:

Homogeneity: It produces a highly homogeneous ADC population with a well-defined DAR (typically 2), as the drug-linker can only attach to the engineered cysteine sites. nih.gov

Controlled Stoichiometry: The number of conjugated drugs per antibody is precisely controlled.

Improved Pharmacokinetics: Homogeneous ADCs often exhibit more predictable pharmacokinetic profiles compared to their heterogeneous counterparts. researchgate.net

The process involves expressing the engineered antibody, which may have the engineered cysteines "capped" with glutathione. A mild reduction step is required to de-cap these cysteines before conjugation with the maleimide-containing drug-linker. cellmosaic.com

Enzymatic methods offer an alternative route to achieving site-specific conjugation with high precision. These techniques utilize enzymes that recognize and modify specific amino acid sequences on the antibody, allowing for the attachment of a drug-linker at a defined location.

One prominent example is the use of transglutaminase (TGase) . broadpharm.com Microbial transglutaminase (MTGase) can catalyze the formation of a stable isopeptide bond between the side chain of a specific glutamine residue (Gln295 in the Fc region of many IgGs) and a primary amine-containing linker. broadpharm.combiochempeg.com To make this site accessible, the N-glycans at the nearby Asn297 residue often need to be trimmed or removed. medchemexpress.com This method can produce homogeneous ADCs with a DAR of 2. broadpharm.com By engineering an additional glutamine residue (e.g., N297Q mutation), a DAR of 4 can be achieved. google.com

The chemo-enzymatic approach often involves a two-step process:

The enzyme is used to attach a linker with a bio-orthogonal reactive handle (e.g., an azide) to the antibody.

The drug-linker, modified with a complementary reactive group (e.g., an alkyne), is then attached via a click chemistry reaction. broadpharm.com This two-step process avoids exposing the potent cytotoxic drug to the enzymatic reaction conditions.

Site-Specific Conjugation Methodologies for Achieving Homogeneous Antibody-Drug Conjugate Populations

Influence of Conjugation Chemistry on Drug-to-Antibody Ratio (DAR) and Antibody-Drug Conjugate Structural Homogeneity

Non-site-specific conjugation , primarily through the reduction of interchain disulfide bonds, inherently produces a heterogeneous mixture of ADCs. This mixture contains a statistical distribution of species with DARs typically ranging from 0 to 8 (DAR 0, 2, 4, 6, and 8 being the most common). medchemexpress.com This lack of uniformity can be disadvantageous, as different DAR species may exhibit distinct pharmacological properties. For instance, molecules with a high DAR can have increased plasma clearance and a greater propensity for aggregation, potentially leading to reduced efficacy and increased toxicity. biochempeg.com Conversely, unconjugated antibodies (DAR 0) are therapeutically inactive and compete with the drug-loaded ADCs for target antigen binding.

In stark contrast, site-specific conjugation methodologies are designed to generate homogeneous ADC populations with a precisely controlled DAR. nih.gov

Engineered Cysteine Technology (e.g., THIOMAB™) typically yields ADCs with a DAR of approximately 2. nih.gov This leads to a well-defined product with consistent batch-to-batch manufacturing. abmole.com

Enzyme-mediated techniques , such as those using transglutaminase, can produce ADCs with a highly uniform DAR of 2 or, with antibody engineering, a DAR of 4. broadpharm.comgoogle.com

The enhanced homogeneity achieved through site-specific methods offers several advantages:

Improved Pharmacokinetics: Homogeneous ADCs tend to have more predictable and favorable pharmacokinetic profiles. medchemexpress.com

Wider Therapeutic Window: By eliminating under- and over-conjugated species, a more optimal balance between efficacy and toxicity can be achieved. medchemexpress.com

Simplified Analytics: The characterization and quality control of homogeneous ADCs are significantly less complex than for heterogeneous mixtures. google.com

| Conjugation Strategy | Typical DAR | ADC Population Homogeneity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Non-Site-Specific (Interchain Disulfide Reduction) | 0, 2, 4, 6, 8 (Average ~3.5-4) | Heterogeneous | Technically simpler; no antibody engineering required. | Variable PK profiles; potential for sub-optimal therapeutic index. medchemexpress.com |

| Site-Specific (Engineered Cysteines) | ~2 | Homogeneous | Precise DAR control; improved PK and therapeutic index. nih.gov | Requires antibody engineering and more complex cell line development. |

| Site-Specific (Enzyme-Mediated, e.g., TGase) | 2 or 4 | Homogeneous | High site-specificity; can be applied to native antibodies (with deglycosylation). broadpharm.combiochempeg.com | Requires specific enzyme and reaction conditions; may need antibody modification for higher DARs. google.com |

Chemical Synthesis Routes for MC-VC-Pab-MMAF and Related Drug-Linker Conjugates

The synthesis of the MC-VC-Pab-MMAF drug-linker is a multi-step process that involves the sequential coupling of its constituent parts: the maleimidocaproyl (MC) spacer, the valine-citrulline (VC) dipeptide, the p-aminobenzoyloxycarbonyl (PAB) self-immolative unit, and the monomethylauristatin F (MMAF) payload.

A common synthetic strategy involves building the linker-payload construct in a convergent manner. One general approach is as follows:

Dipeptide Formation: L-valine and L-citrulline are coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the Val-Cit dipeptide. Protecting groups are used on the amino and carboxyl termini to ensure specific bond formation.

Attachment of the PAB Spacer: The PAB unit, often in the form of p-aminobenzyl alcohol, is attached to the C-terminus of the Val-Cit dipeptide. The hydroxyl group of the PAB is then typically activated, for example, by conversion to a p-nitrophenyl carbonate (PABC-PNP). This activated form will later react with the payload.

Coupling of the MC Spacer: The maleimidocaproic acid (MC) is activated (e.g., as an NHS ester) and coupled to the N-terminus of the Val-Cit-PAB intermediate.

Final Payload Conjugation: The fully assembled MC-VC-PABC-PNP linker is then reacted with the N-methylated N-terminus of MMAF. The activated carbonate of the PAB spacer reacts with the secondary amine of MMAF to form a carbamate (B1207046) linkage, yielding the final MC-VC-Pab-MMAF drug-linker.

Alternative strategies described in patent literature aim to optimize this process by, for example, altering the order of assembly or using different intermediates to improve yield and reduce side reactions like racemization. nih.gov For instance, one approach involves condensing a pre-formed MC-dipeptide fragment with the PAB-MMAF portion. The synthesis requires careful control of reaction conditions and purification at each step, often utilizing chromatographic techniques to ensure the high purity required for clinical applications.

Synthetic Approaches for the Monomethyl Dolastatin 10 (MMAD) Payload Core

Monomethyl dolastatin 10 (MMAD), also known as monomethyl auristatin D, is a synthetic analogue of the natural marine product dolastatin 10. researchgate.net Its synthesis is a complex, multi-step process that often involves the convergent assembly of smaller peptide fragments. The core structure of MMAD (B1677348) is a pentapeptide, and its synthesis typically relies on solid-phase or solution-phase peptide synthesis techniques.

A common strategy involves the synthesis of dipeptide or tripeptide intermediates, which are then coupled to construct the full pentapeptide chain. For instance, the synthesis of analogues like monomethyl auristatin F (MMAF) often involves the substitution of the valine residue at the P1 position with other natural or unnatural amino acids. researchgate.net This modular approach allows for the introduction of structural diversity to optimize the payload's activity and properties.

The key steps in the synthesis of the MMAD core generally include:

Amino Acid Protection: The synthesis begins with the appropriate protection of the functional groups of the constituent amino acids to prevent unwanted side reactions during peptide bond formation.

Peptide Coupling: Protected amino acid or peptide fragments are sequentially coupled using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Deprotection: Following the assembly of the desired peptide sequence, the protecting groups are removed to yield the final MMAD payload.

The synthesis of dolastatin 10 and its derivatives has been a subject of extensive research, with various methodologies developed to improve yield and stereochemical control.

Preparation of the MC-VA-PAB Linker Precursor

The MC-VA-PAB linker is a crucial component that connects the MMAD payload to the antibody. It is designed to be stable in the bloodstream and to be cleaved by lysosomal enzymes, such as cathepsin B, upon internalization into the target cancer cell. nih.gov The synthesis of the MC-VA-PAB linker precursor involves several key steps:

Dipeptide Formation: The synthesis typically starts with the coupling of protected L-valine and L-alanine to form the Val-Ala dipeptide. It is crucial to employ coupling strategies that minimize racemization to maintain the linker's specific enzymatic cleavage site. nih.gov

Spacer Attachment: The p-aminobenzyl alcohol (PAB) spacer is then attached to the C-terminus of the dipeptide. This self-immolative spacer is designed to release the payload in its unmodified form after enzymatic cleavage of the dipeptide.

Maleimide Functionalization: Finally, the maleimidocaproyl (MC) group is introduced at the N-terminus of the dipeptide. The maleimide group serves as a reactive handle for conjugation to thiol groups on the antibody.

| Step | Description | Key Reagents/Conditions |

| 1 | Fmoc-Val-OH and H-Ala-OMe coupling | HBTU, HOBt, DIPEA |

| 2 | Fmoc deprotection | Piperidine in DMF |

| 3 | Coupling with p-aminobenzyl alcohol | EDCI, HOBt |

| 4 | Saponification of methyl ester | LiOH |

| 5 | Coupling with Maleimidocaproic acid | HBTU, HOBt, DIPEA |

Optimized Coupling Reactions for Efficient Drug-Linker Conjugate Formation

The final step in the synthesis of MC-VA-Pab-mmad is the coupling of the MC-VA-PAB linker precursor to the N-terminus of the MMAD payload. This reaction forms a stable amide bond, creating the complete drug-linker conjugate ready for attachment to an antibody.

The optimization of this coupling reaction is critical to ensure a high yield of the desired product and to minimize the formation of impurities. Key parameters that are often optimized include:

Coupling Reagents: A variety of peptide coupling reagents can be used, with the choice depending on the specific substrates and desired reaction conditions. Common reagents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole), or phosphonium- and uronium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU.

Solvent System: The choice of solvent is crucial for ensuring the solubility of both the linker and the payload and for promoting an efficient reaction. Aprotic polar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.

Reaction Temperature and Time: These parameters are carefully controlled to drive the reaction to completion while minimizing side reactions and degradation of the starting materials or product.

Purification: After the coupling reaction, the crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the this compound conjugate with high purity.

Cellular and Molecular Mechanisms of Action of Mc Va Pab Mmad Conjugates

Receptor-Mediated Internalization and Intracellular Trafficking Pathways of Antibody-Drug Conjugates

The journey of an MC-VA-Pab-MMAD conjugate begins with the specific recognition and binding of its monoclonal antibody (mAb) component to a target antigen predominantly expressed on the surface of cancer cells. This binding is a critical determinant of the ADC's specificity and therapeutic window. Upon binding, the ADC-antigen complex is internalized into the cell, primarily through a process known as receptor-mediated endocytosis.

Clathrin-mediated endocytosis is the most common and well-characterized pathway for the internalization of ADCs. This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the ADC-antigen complex. These vesicles are then transported into the cell's cytoplasm.

Once inside the cell, the ADC-containing vesicle fuses with early endosomes. The intracellular environment of the endosome is more acidic than the extracellular space, which can facilitate the initial steps of processing. From the early endosome, the ADC is trafficked through the endosomal-lysosomal pathway, moving to late endosomes and ultimately fusing with lysosomes. This trafficking is essential for delivering the ADC to the cellular compartment where the payload will be released.

Lysosomal Processing and Cathepsin B-Mediated Proteolytic Cleavage of the Valine-Alanine Dipeptide

The lysosome is a cellular organelle rich in degradative enzymes and maintains a highly acidic environment. It is within this compartment that the this compound conjugate is designed to release its cytotoxic payload. The linker system, specifically the valine-alanine (VA) dipeptide, is engineered to be a substrate for lysosomal proteases.

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor types. It plays a central role in the cleavage of the VA dipeptide linker. The enzymatic action of cathepsin B hydrolyzes the peptide bond between the alanine (B10760859) residue and the p-aminobenzyl (Pab) spacer. Studies comparing different dipeptide linkers have indicated that the Val-Ala linker is an effective substrate for cathepsin B. nih.govrsc.org Some research suggests that Val-Ala linkers may offer advantages such as improved hydrophilicity and stability, and potentially reduced aggregation of the ADC, especially at high drug-to-antibody ratios, while maintaining comparable cleavage efficiency to the more commonly used valine-citrulline (VC) linker. nih.govnih.gov

It is important to note that while cathepsin B is a primary enzyme responsible for this cleavage, other lysosomal proteases may also contribute to the processing of the dipeptide linker. rsc.org The specificity of the linker for cleavage within the lysosomal compartment is a key design feature to ensure that the potent payload is not prematurely released in the systemic circulation, which could lead to off-target toxicity.

Biochemical Mechanism of PAB Spacer Self-Immolation and Subsequent Release of Free MMAD (B1677348)

Following the enzymatic cleavage of the valine-alanine dipeptide by cathepsin B, the p-aminobenzylcarbamate (PABC) spacer, often referred to as the PAB spacer, undergoes a rapid and spontaneous self-immolation process. This is a critical step that ensures the release of the MMAD payload in its active, unmodified form.

The cleavage of the VA linker exposes an amino group on the PAB spacer. This initiates a cascade of electronic rearrangements within the spacer molecule. The free amino group triggers a 1,6-elimination reaction, which is a spontaneous intramolecular cyclization. This process results in the fragmentation of the PAB spacer into p-aminobenzyl alcohol, which subsequently breaks down, and the release of carbon dioxide.

This self-immolative mechanism is crucial because it ensures that the MMAD payload is liberated without any residual linker fragments that could potentially hinder its cytotoxic activity. The design of the self-immolative spacer is a key aspect of linker technology, enabling the traceless release of the active drug at the target site.

Intracellular Target Engagement of Monomethyl Dolastatin 10 (MMAD)

Once released from the linker, the free monomethyl auristatin D (MMAD) is able to diffuse from the lysosome into the cytoplasm, where it engages its intracellular target, tubulin. MMAD is a potent synthetic analog of the natural antineoplastic agent dolastatin 10. adcreview.com

Mechanism of Microtubule Dynamics Disruption and Tubulin Polymerization Inhibition

MMAD exerts its cytotoxic effect by disrupting the cellular microtubule network. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.

MMAD binds to the β-subunit of tubulin dimers at the vinca alkaloid binding site. researchgate.net This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis.

The table below summarizes the inhibitory effects of auristatins on tubulin polymerization, highlighting the high potency of this class of compounds. While specific IC50 values for MMAD in tubulin polymerization assays are not as widely reported as for its close analog MMAE, it is recognized as a highly potent tubulin inhibitor. targetmol.comglpbio.com

| Compound | Target | Mechanism of Action | Reported Potency (MMAE) |

| Monomethyl Auristatin D (MMAD) | β-tubulin | Inhibition of tubulin polymerization | Potent antimitotic agent |

| Monomethyl Auristatin E (MMAE) | β-tubulin | Inhibition of tubulin polymerization | IC50 values in the nanomolar range |

Data for MMAE is provided for comparative context, as it is a closely related and extensively studied auristatin. adcreview.commdpi.comwho.intadcreview.commedchemexpress.com

Downstream Cellular Consequences Triggered by Microtubule Integrity Perturbation

The inhibition of tubulin polymerization and the subsequent disruption of microtubule dynamics by MMAD trigger a cascade of downstream cellular events that ultimately lead to cell death. The primary consequence of mitotic spindle disruption is the activation of the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase.

This prolonged mitotic arrest prevents the cell from completing cell division. If the damage to the mitotic spindle is irreparable, the cell is directed towards apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism through which MMAD-containing ADCs eliminate cancer cells.

Investigation of Bystander Effect Mechanisms Associated with Cleavable Linker-Payload Architectures

The bystander effect is a phenomenon where an ADC, after being internalized by an antigen-positive cancer cell, can also kill neighboring antigen-negative cancer cells. This is a particularly important mechanism in the context of heterogeneous tumors, where not all cancer cells may express the target antigen.

The bystander effect of ADCs with cleavable linkers, such as the this compound system, is dependent on the properties of the released payload. For a bystander effect to occur, the released cytotoxic agent must be able to cross the cell membrane of the antigen-positive cell, diffuse into the tumor microenvironment, and then penetrate and kill adjacent antigen-negative cells.

The payload's ability to exert a bystander effect is influenced by several factors, including its molecular size, charge, and lipophilicity. Payloads that are neutral, uncharged, and have good membrane permeability are more likely to induce a bystander effect. Auristatins like MMAE are known to be membrane-permeable and can induce a potent bystander effect. nih.govsemanticscholar.orgbiochempeg.com Given the structural similarity of MMAD to MMAE, it is anticipated that MMAD also possesses the requisite properties to mediate a bystander killing effect.

The table below outlines the key requirements for a payload to mediate a bystander effect.

| Property | Requirement for Bystander Effect | Rationale |

| Membrane Permeability | High | Allows the payload to exit the target cell and enter neighboring cells. |

| Charge | Neutral or low | Facilitates crossing of the lipid bilayer of the cell membrane. |

| Potency | High | Ensures that a sufficient concentration of the payload reaches neighboring cells to induce cytotoxicity. |

The bystander effect significantly enhances the therapeutic potential of ADCs by enabling the elimination of a broader population of tumor cells, thereby helping to overcome tumor heterogeneity and reduce the likelihood of resistance.

Preclinical Research Methodologies and Assessment of Mc Va Pab Mmad Conjugates

In Vitro Cell-Based Assays for Characterization of MC-VA-Pab-MMAF Conjugates

In vitro assays serve as the foundation for understanding the cellular processing and activity of MC-VA-Pab-MMAF conjugates. These controlled, cell-based experiments allow for the detailed examination of specific steps in the ADC's therapeutic pathway. njbio.com

The efficacy of an ADC is highly dependent on its ability to be internalized by target cancer cells after binding to a specific surface antigen. nih.gov The process begins with receptor-mediated endocytosis, where the ADC-antigen complex is drawn into the cell. mit.edu Understanding the rate and extent of this uptake is critical.

Several quantitative methods are employed to measure internalization kinetics:

Flow Cytometry: This technique can quantify the amount of fluorescently labeled ADC bound to the cell surface versus the amount that has been internalized over time. It allows for high-throughput analysis of a large cell population. mit.edu

Confocal Microscopy: Live-cell imaging using confocal microscopy provides real-time visualization and quantification of ADC trafficking. nih.gov By tagging the antibody with a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes, the progression of internalization can be tracked with high spatial and temporal resolution.

Quantitative Image Analysis: Sophisticated algorithms are used to analyze microscopy images, measuring the accumulation of antibody-associated fluorescence within the cytoplasm or specific organelles to determine the internalization rate constant (k_int). nih.gov

These analyses provide crucial data for pharmacokinetic/pharmacodynamic (PK/PD) models that predict how efficiently the MMAF payload can be delivered to its intracellular target. nih.govnih.gov

Table 1: Methodologies for Quantifying ADC Internalization

| Methodology | Principle | Key Parameter Measured | Application |

|---|---|---|---|

| Flow Cytometry | Measures fluorescence intensity of labeled ADCs on/in cells. | Mean Fluorescence Intensity (MFI), Percentage of positive cells. | High-throughput screening of ADC uptake across different cell lines. |

| Confocal Microscopy | Live-cell imaging of fluorescently tagged ADCs. | Real-time tracking of ADC location (surface vs. intracellular). | Detailed visualization of subcellular trafficking pathways. |

| ELISA-based Assays | Measures remaining surface-bound ADC after an incubation period. | Amount of non-internalized ADC. | Indirect quantification of internalization. |

This table is interactive and can be sorted by column.

Once internalized, the MC-VA-Pab-MMAF conjugate is trafficked through endosomal pathways to the lysosome. nih.gov The linker is designed to be cleaved within this acidic, enzyme-rich compartment to release the active MMAF payload. The valine-alanine (VA) dipeptide is susceptible to cleavage by lysosomal proteases, such as cathepsin B. nih.govmdpi.com

Assays to evaluate payload release include:

Lysosomal Lysate Assays: The ADC is incubated with lysates derived from the lysosomes of target cells. At various time points, samples are analyzed to quantify the amount of free MMAF, providing a direct measure of linker cleavage in a simulated intracellular environment. researchgate.net

Enzyme-Specific Assays: The stability of the VA linker is tested by incubating the ADC with purified cathepsin B. The rate of MMAF release is measured, often using Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the linker's susceptibility to the target enzyme. mdpi.comresearchgate.net

FRET-Based Probes: Novel linkers incorporating a Förster Resonance Energy Transfer (FRET) pair can be used. Linker cleavage separates the FRET pair, resulting in a measurable change in fluorescence that allows for real-time quantification of payload release within living cells. nih.gov

Table 2: Representative Data for Payload Release from a VA-Linker ADC in a Cathepsin B Assay

| Time (hours) | % MMAF Released |

|---|---|

| 0 | 0% |

| 2 | 25% |

| 6 | 68% |

| 12 | 85% |

This table is interactive and can be sorted by column.

The cytotoxic payload, MMAF, functions by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. broadpharm.combiochempeg.com This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov

The inhibitory activity of MMAF is assessed through:

Cell-Free Tubulin Polymerization Assays: In this in vitro reconstitution assay, purified tubulin is induced to polymerize in the presence of varying concentrations of MMAF. The extent of polymerization is measured, typically by monitoring changes in light scattering or fluorescence, allowing for the determination of the half-maximal inhibitory concentration (IC50). researchgate.netmdpi.com

Cell-Based Assays: The effect of the released payload is confirmed in intact cells. Cancer cells are treated with the ADC, and the consequences of tubulin disruption are measured. Flow cytometry is used to analyze the cell cycle profile, with an accumulation of cells in the G2/M phase indicating effective inhibition of mitosis. nih.govyoutube.com

Visual confirmation of the payload's mechanism of action is achieved using advanced imaging techniques to observe the disruption of the microtubule network within cells.

Immunofluorescence Microscopy: Cells treated with the MC-VA-Pab-MMAF conjugate are fixed, permeabilized, and stained with fluorescently labeled antibodies against α-tubulin or β-tubulin. Confocal microscopy is then used to visualize the resulting structural changes, such as the collapse of microtubule filaments and the formation of abnormal mitotic spindles. nih.govmdpi.com

Live-Cell Imaging: To observe the dynamics of microtubule disruption in real-time, cells expressing fluorescently tagged tubulin (e.g., GFP-tubulin) are used. This allows researchers to visualize the process from initial microtubule destabilization to complete network collapse. mdpi.com

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy provide a view of the microtubule network at a nanoscale resolution, far beyond the diffraction limit of conventional light microscopy. This allows for a highly detailed assessment of the structural damage induced by the MMAF payload. elifesciences.org

Atomic Force Microscopy (AFM): AFM can be used to visualize the nanoscale dynamics and structural changes of individual microtubules or microtubule arrays upon exposure to the inhibitory agent. nih.govnih.gov

In Vivo Research Models for Pharmacokinetic and Pharmacodynamic Characterization of MC-VA-Pab-MMAF ADCs

Following comprehensive in vitro characterization, the ADC is evaluated in in vivo models to understand its behavior in a complex biological system. nih.gov These studies are essential for correlating drug exposure with therapeutic effect. usf.edu

A critical attribute of a successful ADC is its stability in systemic circulation. The linker connecting the antibody to the MMAF payload must remain intact in the bloodstream to prevent premature release of the highly potent toxin, which could lead to off-target toxicities. medchemexpress.com The MC-VA-Pab linker is designed for stability at physiological pH while being susceptible to cleavage in the tumor microenvironment. nih.govnih.gov

Stability is assessed through:

In Vitro Plasma Incubation: The MC-VA-Pab-MMAF conjugate is incubated in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C for an extended period. Samples are taken at multiple time points to measure the concentration of the intact ADC, total antibody, and released MMAF. njbio.com

In Vivo Pharmacokinetic Studies: The ADC is administered to preclinical animal models, such as mice or rats. semanticscholar.org Blood samples are collected over time to determine the pharmacokinetic profiles of multiple analytes:

Total Antibody: Measured by ligand-binding assays (LBA) like ELISA.

Intact ADC (Conjugated Antibody): Can be measured using specialized LBAs or by hybrid immunocapture-liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net

Free Payload (MMAF): Quantified using highly sensitive LC-MS/MS analysis. researchgate.net

These studies provide essential data on the ADC's half-life, clearance, and the potential for premature deconjugation in a living organism. nih.govresearchgate.net

Table 3: Representative In Vitro Plasma Stability of a MC-VA-Pab-MMAF ADC

| Time (days) | Species | % Intact ADC Remaining |

|---|---|---|

| 1 | Mouse | 98% |

| 7 | Mouse | 85% |

| 1 | Rat | 97% |

| 7 | Rat | 82% |

| 1 | Human | 99% |

This table is interactive and can be sorted by column.

Investigation of Tubulin Interaction and Pharmacodynamic Markers in Target Tissues of Preclinical Models

The cytotoxic payload of MC-VA-Pab-mmad, monomethyl auristatin D (MMAD), functions by inhibiting tubulin polymerization, a critical process for cell division. Therefore, a key aspect of its preclinical evaluation is to confirm and quantify its interaction with tubulin and to measure the downstream effects of this interaction in tumor tissues.

Tubulin Polymerization Assays: The direct interaction of released MMAD (B1677348) with tubulin is typically assessed using in vitro tubulin polymerization assays. In these cell-free assays, purified tubulin is induced to polymerize, and the effect of the test compound on this process is measured. The polymerization can be monitored by changes in light scattering or fluorescence. The results are often compared to known tubulin inhibitors, such as vinca alkaloids, to characterize the inhibitory activity of MMAD.

Assessment of Pharmacodynamic Markers: To confirm that the ADC is delivering its payload to the target tissue and eliciting the expected biological response, researchers analyze pharmacodynamic (PD) markers in preclinical models, such as xenograft-bearing mice. For a tubulin-targeting agent like MMAD, key PD markers are associated with mitotic arrest. Methodologies for assessing these markers include:

Immunohistochemistry (IHC): Tumor tissue samples are stained for proteins that indicate mitotic arrest. A common marker is phosphorylated histone H3 (pHH3), which is elevated in cells in the M-phase of the cell cycle. An increase in pHH3-positive cells in tumor tissue following treatment with an this compound-containing ADC would indicate that the payload is reaching its target and inducing mitotic arrest.

Flow Cytometry: Tumor cells can be isolated and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the tubulin-inhibiting effect of MMAD.

Western Blotting: Protein lysates from tumor tissues can be analyzed by Western blotting to quantify the levels of cell cycle-related proteins, such as cyclins and cyclin-dependent kinases, which are altered during mitotic arrest.

Below is a representative data table illustrating the type of results obtained from a study investigating the induction of mitotic arrest in a xenograft model.

| Treatment Group | % Phospho-Histone H3 Positive Cells (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |

| Vehicle Control | 2.5 ± 0.8 | 15.2 ± 3.1 |

| Non-binding Control ADC | 3.1 ± 1.2 | 16.5 ± 4.5 |

| ADC with this compound | 25.8 ± 5.7 | 68.9 ± 8.2 |

Note: The data presented in this table is illustrative and intended to represent typical findings for an effective auristatin-based ADC. It is not actual data for this compound.

Methodologies for Assessing Intratumoral Distribution and Target Engagement in Model Systems

A critical factor for the efficacy of an ADC is its ability to penetrate the tumor tissue and engage with its target cells. Uneven distribution can lead to areas of the tumor being untreated. Therefore, various methodologies are employed to assess the intratumoral distribution and target engagement of ADCs.

Quantitative Whole-Body Autoradiography (QWBA): This technique provides a comprehensive overview of the distribution of the ADC throughout the body of a preclinical model. The ADC is radiolabeled, administered to the animal, and at various time points, thin sections of the entire animal are taken and exposed to a phosphor screen. This allows for the visualization and quantification of the ADC in all tissues, including the tumor. QWBA can provide valuable information on tumor penetration and accumulation, as well as potential off-target uptake.

Immunofluorescence and Immunohistochemistry: To visualize the distribution of the ADC within the tumor at a microscopic level, tumor sections can be stained with fluorescently labeled antibodies that recognize the ADC's antibody component. This can reveal whether the ADC is primarily located in the perivascular regions or if it has penetrated deeper into the tumor parenchyma. Co-staining with markers for blood vessels (e.g., CD31) and the target antigen can provide further insights into the distribution relative to the tumor vasculature and target cell location.

Liquid Chromatography-Mass Spectrometry (LC-MS) based methods: To specifically measure the concentration of the ADC and its catabolites (including the released payload, MMAD) within the tumor tissue, LC-MS is a powerful tool. Tumor samples are homogenized and extracted, and the different components are separated by liquid chromatography and detected by mass spectrometry. This provides quantitative data on the amount of active payload that has been released within the tumor, which is a key determinant of efficacy.

Positron Emission Tomography (PET) Imaging: For a non-invasive, longitudinal assessment of ADC distribution, the antibody can be labeled with a positron-emitting radionuclide. PET imaging can then be used to track the accumulation of the ADC in the tumor and other organs over time in living animals. This methodology allows for the repeated assessment of the same animal, reducing inter-animal variability.

The selection of these methodologies allows for a comprehensive preclinical evaluation of an ADC containing the this compound conjugate, providing crucial information on its mechanism of action, target engagement, and tumor penetration, which are essential for its further development.

Comparative Analysis and Future Perspectives in Tubulin Inhibitor Drug Linker Design

Comparative Evaluation of MC-VA-Pab-mmad with Other Auristatin-Based Linker-Payload Systems

The strategic design of linker-payload systems is fundamental to the efficacy and therapeutic index of antibody-drug conjugates (ADCs). The MC-VA-Pab-MMAF system, which combines a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-alanine (VA) dipeptide linker, a self-immolative p-aminobenzylcarbamate (Pab) spacer, and the potent tubulin inhibitor monomethyl auristatin F (MMAF), represents a significant advancement in this field. Its properties and performance are best understood through a comparative lens, particularly against the more extensively studied valine-citrulline (VC) linker and other dolastatin derivatives like monomethyl auristatin E (MMAE).

Comparative Analysis of Linker Stability, Cleavage Specificity, and Release Profiles

The linker is a critical component that must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved within the target cancer cell. The VA linker has emerged as a viable alternative to the more common VC linker, offering a distinct profile in terms of stability, cleavage, and physicochemical properties.

Both VA and VC-based linkers are designed for cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment. njbio.comnih.gov Upon internalization of the ADC into the target cell's lysosome, the protease cleaves the amide bond between the dipeptide and the Pab spacer. This initiates a 1,6-elimination reaction of the Pab spacer, which self-immolates to release the active MMAF payload in its unmodified form. njbio.com

Studies comparing the two linkers reveal that both exhibit high stability in human plasma, which is crucial for a favorable therapeutic window. nih.gov However, the VA linker has demonstrated certain advantages. It possesses greater hydrophilicity compared to the VC linker, a characteristic that can mitigate the tendency of ADCs, especially those with high drug-to-antibody ratios (DAR), to aggregate. njbio.comchempep.com This improved hydrophilicity and stability can lead to more favorable pharmacokinetics. In a direct comparison, while both linkers showed similar stability in buffer, the VA-based ADC exhibited less aggregation than the VC-based ADC when prepared at a high DAR. nih.gov

Regarding cleavage kinetics, both linkers are effective substrates for cathepsin B. njbio.com However, some studies suggest that the Val-Ala linker is cleaved at a slightly slower rate than the Val-Cit linker. nih.gov Despite this, the release is generally efficient enough to induce potent cytotoxicity. The specificity of the cleavage remains high for both, as the activity of lysosomal proteases is significantly lower in systemic circulation compared to the intracellular lysosomal compartment. nih.gov

| Property | MC-VA-Pab (Valine-Alanine) | MC-VC-Pab (Valine-Citrulline) | Reference |

|---|---|---|---|

| Cleavage Enzyme | Cathepsin B (lysosomal) | Cathepsin B (lysosomal) | njbio.comnih.gov |

| Plasma Stability | High; comparable to VC | High; considered a stable linker | nih.gov |

| Cleavage Rate | Efficient; may be slightly slower than VC | Efficient and rapid | nih.gov |

| Hydrophilicity | Higher | Lower | njbio.comchempep.com |

| Aggregation Potential | Lower, especially at high DAR | Higher, can be problematic at high DAR | nih.gov |

Differentiation in Payload Potency and Intracellular Activity Among Dolastatin Derivatives

MMAF and MMAE are synthetic analogs of the natural marine product dolastatin 10 and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. njbio.com Despite their structural similarity, a key difference dictates their distinct intracellular activities and therapeutic applications. MMAF features a charged C-terminal phenylalanine, whereas MMAE is uncharged. njbio.com

This structural modification renders MMAF significantly less membrane-permeable than MMAE. nih.govtandfonline.com As a free drug, MMAF exhibits attenuated potency, with IC50 values often over 100-fold higher (less potent) than MMAE because its charged nature hinders its ability to cross cell membranes and reach its intracellular target. nih.govrsc.org However, when delivered intracellularly via an ADC, MMAF is as potent as MMAE in inhibiting tubulin polymerization. pharmacognosy.us

The difference in cell permeability is a critical determinant of the "bystander effect." The bystander effect occurs when the released payload diffuses out of the targeted antigen-positive cell and kills adjacent antigen-negative tumor cells. The highly permeable MMAE is capable of a potent bystander effect. nih.govjst.go.jp In contrast, the charged and less permeable MMAF is largely trapped within the target cell, resulting in a significantly diminished or absent bystander effect. nih.govpharmacognosy.us The choice between MMAF and MMAE, therefore, involves a trade-off: MMAF offers more localized killing with potentially lower off-target toxicity to surrounding healthy tissue, while MMAE can be more effective in treating heterogeneous tumors where not all cells express the target antigen. tandfonline.compharmacognosy.us

| Property | MMAF (Mafodotin) | MMAE (Vedotin) | Reference |

|---|---|---|---|

| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor | njbio.com |

| Structure | Charged C-terminal phenylalanine | Uncharged C-terminus | njbio.com |

| Cell Permeability | Low / Poor | High | nih.govtandfonline.com |

| Potency (as free drug) | Lower (e.g., IC50 ~100-250 nM) | Higher (e.g., IC50 in sub-nanomolar range) | nih.govrsc.org |

| Bystander Effect | Minimal to none | Potent | nih.govpharmacognosy.us |

| Therapeutic Application | Localized killing of antigen-positive cells | Effective for heterogeneous tumors | tandfonline.compharmacognosy.us |

Development of Next-Generation Linker Technologies for Enhanced Specificity and Controlled Payload Release

While protease-sensitive linkers like MC-VA-Pab have proven successful, ongoing research aims to develop next-generation linkers with alternative cleavage triggers and improved conjugation chemistries to further enhance the therapeutic window of ADCs.

Exploration of Alternative Cleavage Mechanisms (e.g., pH-sensitive, glutathione-sensitive, enzyme-selective)

To improve tumor specificity and control payload release, researchers are exploring a variety of cleavage mechanisms that exploit the unique physiological conditions of the tumor microenvironment and intracellular compartments.

pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the more acidic environments of endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0). nih.govbiochempeg.com This differential stability allows for payload release following ADC internalization. While effective, a key challenge for hydrazone linkers has been their potential instability in circulation, which can lead to premature drug release. njbio.com

Glutathione-Sensitive Linkers: This strategy leverages the significantly higher concentration of glutathione (GSH) in the intracellular cytoplasm compared to the extracellular space. chempep.com Linkers containing a disulfide bond are stable in the bloodstream but are rapidly cleaved by reduction upon entering the GSH-rich cytoplasm, releasing the payload. nih.govproteogenix.science The release kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to enhance plasma stability. proteogenix.science

Enzyme-Selective Linkers (Beyond Cathepsin B): To achieve greater tumor specificity, linkers are being developed that are substrates for enzymes that are more selectively overexpressed in tumors than cathepsin B.

β-glucuronidase: This enzyme is abundant in the lysosomes of some tumor types and is also found in the necrotic regions of tumors. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme, offering another mechanism for tumor-specific payload release. researchgate.net

Legumain: This asparaginyl endopeptidase is another lysosomal protease that is overexpressed in various cancers. nih.gov Legumain-sensitive linkers, often containing asparagine (Asn) sequences, have been shown to be stable in plasma and are not susceptible to cleavage by other enzymes like neutrophil elastase, potentially avoiding certain off-target toxicities associated with Val-Cit linkers. acs.org

Other Enzymes: Researchers are also investigating linkers sensitive to phosphatases, sulfatases, and β-galactosidase, which are overexpressed in certain tumors, as novel triggers for controlled payload release. news-medical.net

Integration of Advanced Bioconjugation Chemistries for Further Improvements in Conjugate Homogeneity

Traditional conjugation methods, which target native lysine or cysteine residues on an antibody, often result in heterogeneous ADC mixtures with a wide distribution of DARs and conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety. mdpi.com Site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precisely defined DAR and location.

Engineered Cysteines (e.g., THIOMAB™): This technology involves genetically engineering one or more cysteine residues at specific, solvent-accessible sites on the antibody. oup.com These engineered thiols provide reactive handles for conjugation, allowing for the creation of homogeneous ADCs, typically with a DAR of 2. nih.gov This precise control leads to improved pharmacokinetics and a wider therapeutic index. researchgate.net

Enzyme-Assisted Ligation: Certain enzymes can be used to attach linker-payloads to an antibody with high specificity. For example, transglutaminase can be used to conjugate drugs to specific glutamine residues that have been engineered into the antibody (a "Glutamine Tag"). nih.gov

Glycan Remodeling (e.g., GlycoConnect™): Antibodies have conserved N-glycan structures on their Fc region. These glycans can be enzymatically modified and used as a site for conjugation. nih.gov This approach produces homogeneous ADCs with the payload attached away from the antigen-binding regions, thus preserving the antibody's function. jst.go.jp

Incorporation of Unnatural Amino Acids (e.g., SMARTag®): This technology involves incorporating an unnatural amino acid containing a unique chemical handle (like an aldehyde) into the antibody sequence at a specific site. nih.govnih.gov The formylglycine-generating enzyme (FGE) can convert an engineered cysteine within a specific peptide tag into a formylglycine residue, which presents a bioorthogonal aldehyde handle for precise conjugation. nih.gov This allows for highly controlled, site-specific attachment of the linker-payload.

Emerging Research Directions for Optimizing Dolastatin Payload Derivatives in Antibody-Drug Conjugates

The auristatin class of payloads, including MMAF, continues to be a cornerstone of ADC development. However, research is actively pursuing next-generation derivatives and novel strategies to further enhance their therapeutic potential by improving efficacy, reducing toxicity, and overcoming resistance.

One major area of focus is the modulation of the payload's physicochemical properties. While MMAF's low cell permeability limits bystander killing, researchers are designing novel auristatin analogs with optimized hydrophilicity. jst.go.jpjst.go.jp By making slight modifications to the auristatin scaffold, it is possible to create payloads that are more water-soluble, which can enable the synthesis of high-DAR ADCs that are less prone to aggregation. jst.go.jp Furthermore, structure-based design is being used to create N-terminally modified MMAF analogs with increased cell permeability, aiming to achieve a controlled bystander effect. researchgate.net

Another promising direction is the exploration of novel conjugation sites on the dolastatin molecule itself. Traditionally, linkers are attached at the N- or C-terminus of the auristatin. nih.gov Recent studies have shown that modifying the central peptide core of the dolastatin structure can introduce new handles for linker attachment. jst.go.jpnih.gov This could lead to ADCs with different release characteristics and metabolic profiles. For example, dolastatin 10 analogs with functional groups on the C-terminal thiazole moiety have been synthesized and shown to retain excellent potency. nih.gov

Finally, strategies to improve the therapeutic index of auristatin-based ADCs are being investigated. This includes not only optimizing the linker and payload but also fine-tuning the antibody's binding affinity. nih.gov It has been shown that using an antibody with lower affinity for its target can sometimes improve the therapeutic index by reducing uptake in healthy tissues that may have low levels of antigen expression. nih.gov Combining auristatin-based ADCs with other therapies, such as immune checkpoint inhibitors, is also an active area of clinical research, with the goal of achieving synergistic anti-tumor effects. researchgate.net The development of novel platforms, such as the "dolaflexin" platform which uses a polymer to attach a high number of auristatin molecules (DAR ~10-15), is also being explored to enhance efficacy, particularly in tumors with low or heterogeneous antigen expression. aacrjournals.org

Structure-Activity Relationship (SAR) Studies for Maximized Tubulin Inhibition Efficacy

The cytotoxic component of MC-VA-Pab-MMAF is Monomethyl Auristatin F (MMAF), a synthetic and highly potent antimitotic agent derived from the natural peptide dolastatin 10. nih.gov Auristatins function by inhibiting cell division through the disruption of microtubule dynamics. cellmosaic.com They bind to the vinca domain on β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov The efficacy of MMAF is a direct result of specific structural features optimized through extensive SAR studies.

A key structural aspect of MMAF is its C-terminal amino acid. Unlike the closely related Monomethyl Auristatin E (MMAE), which has an uncharged norephedrine group at its C-terminus, MMAF possesses a negatively charged phenylalanine residue. nih.govresearchgate.net This single modification has a profound impact on its biological activity. The charged phenylalanine group enhances the binding affinity of MMAF to free tubulin. nih.gov This increased affinity translates to greater potency in inhibiting tubulin polymerization and, consequently, more potent cytotoxicity against cancer cells. nih.gov

Crystal structure analyses have provided a detailed understanding of this interaction, showing how the phenylalanine residue of MMAF establishes specific contacts within the tubulin binding pocket that are not possible for the norephedrine group of MMAE. nih.gov This structural difference is a prime example of how rational drug design can significantly enhance the potency of a cytotoxic payload.

| Compound | Key Structural Difference (C-Terminus) | Tubulin Binding Affinity (Kd) | Consequence |

| MMAF | Phenylalanine (charged) | 63 nM researchgate.net | Increased binding affinity and cytotoxicity nih.gov |

| MMAE | Norephedrine (uncharged) | 291 nM researchgate.net | Lower binding affinity compared to MMAF researchgate.net |

This interactive table summarizes the key structure-activity relationship differences between MMAF and MMAE. Data is based on fluorescence polarization binding assays with FITC-derivatives of the compounds.

The linker component, MC-VA-Pab (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate), is also critical. It is designed to be stable in the bloodstream but is readily cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells. cellmosaic.commedchemexpress.com Upon cleavage of the Valine-Citrulline dipeptide, a self-immolation process occurs through the p-aminobenzylcarbamate (Pab) spacer, which releases the active MMAF payload inside the target cell. nih.gov This targeted release mechanism is fundamental to the efficacy and therapeutic window of ADCs using this linker technology.

Strategies for Modulating Payload Solubility, Permeability, and Intracellular Retention

Solubility and Permeability:

Intracellular Retention:

A key design feature of MMAF is its poor membrane permeability, which is a direct consequence of the charged C-terminal phenylalanine residue. cellmosaic.com After the ADC is internalized and the linker is cleaved within the lysosome, the released MMAF is "trapped" inside the target cell because its charge hinders its ability to diffuse across the cell membrane and into the extracellular space. nih.gov

This high intracellular retention offers two main advantages:

It maximizes the cytotoxic effect on the target antigen-expressing cancer cell by maintaining a high intracellular concentration of the drug.

It minimizes the "bystander effect," where the payload leaks out of the target cell and kills neighboring, potentially healthy, cells. nih.gov

This contrasts with uncharged and more permeable payloads like MMAE, which can diffuse out of the target cell and induce bystander killing. The choice between a permeable (e.g., MMAE) and a non-permeable (e.g., MMAF) payload is a critical strategic decision in ADC design, depending on the nature of the tumor. For tumors with uniform antigen expression, a non-permeable payload like MMAF is often preferred to limit off-target toxicity. nih.gov

| Property | Challenge/Strategy for MC-VA-Pab-MMAF | Mechanism/Rationale |

| Solubility | Low aqueous solubility due to hydrophobicity cellmosaic.com | Modification of the ADC with charged peptides can alter surface charge and improve biophysical properties. nih.gov |

| Permeability | Low cell membrane permeability of released MMAF | The charged C-terminal phenylalanine residue prevents the payload from diffusing out of the target cell. cellmosaic.comnih.gov |

| Intracellular Retention | High retention desired for maximal targeted effect | The low permeability of MMAF effectively traps it within the target cell following linker cleavage, concentrating its cytotoxic activity. nih.gov |

This interactive table outlines strategies to modulate the key physicochemical properties of the MMAF payload.

Broader Implications of this compound Research for the Advancement of Conjugated Drug Modalities

The research and clinical development involving the MC-VA-Pab-MMAF drug-linker have provided invaluable insights that extend far beyond this single compound, influencing the entire field of antibody-drug conjugates and other targeted drug delivery systems.

Firstly, it has underscored the critical importance of the synergistic design of the linker and the payload. The success of the Val-Cit-Pab cleavable linker paired with a payload whose permeability is intentionally limited (MMAF) has established a powerful paradigm in ADC development. cellmosaic.comnih.gov This approach demonstrates how to achieve a wide therapeutic window by ensuring the ADC remains stable and inactive in circulation while facilitating potent and specific payload release and retention only within the target cells. This principle is now being applied to other classes of payloads and linker technologies. medchemexpress.com

Secondly, the challenges associated with the hydrophobicity of MC-VA-Pab-MMAF have spurred innovation in conjugation chemistry and biomanufacturing. cellmosaic.com The tendency for these ADCs to aggregate has driven the development of novel, more hydrophilic linkers and site-specific conjugation techniques. These next-generation methods aim to produce more homogeneous ADCs with improved solubility, stability, and pharmacokinetic profiles, overcoming some of the limitations of earlier conjugates.

Finally, the distinct biological profile of MMAF—high potency combined with low membrane permeability—has refined the strategic selection of payloads for different cancer types. nih.gov The concept of tuning the bystander effect by choosing between a non-permeable payload like MMAF or a permeable one like MMAE allows for a more tailored therapeutic approach. This has led to a more sophisticated understanding of ADC design, where the payload is selected not just for its potency but also for its suitability to the specific tumor microenvironment and antigen expression pattern. nih.govnih.gov This strategic flexibility is a direct legacy of the research into auristatin-based ADCs and continues to guide the development of new and more effective conjugated drug modalities.

Q & A

Advanced Research Question

- Data retention : Retain raw datasets (e.g., chromatograms, imaging files) for ≥5 years post-publication to enable reproducibility audits .

- Sharing protocols : Use repositories like Zenodo or Figshare with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical compliance : Anonymize human-derived data (e.g., patient samples) and disclose conflicts of interest (e.g., industry partnerships) .

How can mixed-methods research enhance the translational relevance of this compound findings?

Advanced Research Question

Combine quantitative (e.g., efficacy metrics) and qualitative (e.g., clinician interviews) data to:

Triangulate findings : Validate mechanistic hypotheses through multiple lenses .

Contextualize limitations : Use qualitative feedback to explain outliers in quantitative datasets .

Prioritize follow-up studies : Identify high-impact research gaps (e.g., "this compound’s off-target effects warrant proteome-wide screening") .

What criteria define robust biomarker selection for this compound’s therapeutic monitoring?

Basic Research Question

Biomarkers must satisfy:

- Specificity : Validated via knockdown/knockout experiments (e.g., siRNA for Target X) .

- Dynamic range : ≥5-fold change between treated vs. control groups .

- Clinical correlation : Align with patient outcomes in retrospective cohorts (e.g., survival rates) .

Use receiver operating characteristic (ROC) curves to assess diagnostic accuracy .

How should researchers address potential bias in this compound’s preclinical toxicity assessments?

Advanced Research Question

Mitigate bias through:

- Blinding : Mask treatment groups during data collection/analysis .

- Randomization : Allocate subjects to control/treatment cohorts using stratified methods (e.g., block randomization) .

- Negative controls : Include compounds with known inert profiles to benchmark assay noise .

Disclose all measures in the Methods section to enhance credibility .

What strategies optimize the reproducibility of this compound synthesis protocols?

Basic Research Question

- Detailed documentation : Specify reaction conditions (temperature, solvent purity), purification steps (HPLC gradients), and characterization methods (NMR, HRMS) .

- Batch testing : Validate ≥3 independent synthesis batches for consistency in yield and purity .

- Open protocols : Share step-by-step videos or supplementary files via platforms like Protocols.io .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.